![molecular formula C15H16BrN3O B2865440 N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1119392-06-1](/img/structure/B2865440.png)
N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
“N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromine atom at the 4th position . The compound also contains a phenyl group and a cyclopentane ring, which is a type of cycloalkane. The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2) moiety.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the cyclopentane ring. The bromine atom would add significant weight to the molecule due to its high atomic number .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could act as a leaving group in certain reactions. The pyrazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Synthetic Utility and Biological Activities
Syntheses of Novel Pyrazole Derivatives : A number of studies have focused on synthesizing novel pyrazole derivatives, including compounds structurally similar to N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide, to evaluate their insecticidal, fungicidal, and antimicrobial activities. For instance, the synthesis and biological evaluation of novel pyrazole derivatives have shown that these compounds possess a range of biological activities, including antifungal and anticancer properties. These derivatives are synthesized through various chemical reactions and then assessed for their biological efficacy against different pathogens and cancer cell lines (Zhu et al., 2014), (Du et al., 2015).
Heterocyclic Compound Synthesis : The compound's structure is a versatile intermediate for the synthesis of polyfunctionalized heterocyclic compounds. These compounds are of pharmacological interest due to their potential therapeutic applications. The chemical reactivity and methods of preparation for such pyrazole-based compounds are crucial for developing new pharmaceuticals and agrochemicals (El‐Mekabaty, 2014).
Antiproliferative Agents : Research into 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, which share a similar core structure with N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide, indicates that these compounds can function as antiproliferative agents against various cancer cell lines. This includes their ability to induce apoptosis in cancer cells, highlighting their potential as leads for the development of new anticancer therapies (Ananda et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-12-10-17-19-13(12)18-14(20)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSVWMKCGMPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=NN3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide |
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